2,2,5,5-Tetramethyltetrahydrofuran
Overview
Description
Mechanism of Action
Target of Action
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF) is a non-polar, non-peroxide forming ether . It is primarily used as a solvent in research chemistry, having similar properties to common hydrocarbon solvents, particularly toluene . It is also used as a reagent in chemical synthesis .
Mode of Action
TMTHF has an unusual structure that leads to lower basicity compared with many traditional ethers, due to the concealment of the ethereal oxygen by four bulky methyl groups at the alpha-position . This absence of a proton at the alpha-position to the oxygen of the ether eliminates the potential to form hazardous peroxides . TMTHF reacts with benzene in the presence of triflic acid to form 1,1,4,4-dimethyl tetralin and symmetric tetramethyl octahydroanthracene .
Biochemical Pathways
It is known that tmthf undergoes photolysis by uv; in aqueous solution, the products are mainly methane, ethane, and 2-hydroxy-2,5,5-trimethyltetrahydrofuran . The dehydration of TMTHF yields alkenes like 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene .
Pharmacokinetics
It is known that tmthf is a clear, colorless liquid with a density of 0811 g/cm³ at 25°C . It has a boiling point of 112°C and is soluble in water at 1627 mg/L at 25°C .
Result of Action
The primary result of TMTHF’s action is its ability to act as a solvent in various chemical reactions. It has been shown to perform well in Fischer esterification, amidation, and Grignard reactions . Additionally, TMTHF’s differences from traditional ethers are further demonstrated by its ability to produce high molecular weight radical-initiated polymers for use as pressure-sensitive adhesives .
Action Environment
The action of TMTHF can be influenced by environmental factors such as light and temperature. For instance, TMTHF undergoes photolysis by UV light . It is also highly flammable, with a flash point of 4°C , indicating that it should be handled and stored carefully to prevent fire hazards. Furthermore, TMTHF should be handled in a well-ventilated place to prevent the accumulation of its vapors .
Biochemical Analysis
Biochemical Properties
It is known that the compound does not form peroxides, unlike other common ethers such as tetrahydrofuran, diethyl ether, and CPME . This is due to the absence of hydrogen atoms adjacent to the oxygen
Cellular Effects
Its solvation properties have been tested, and it has been used in Fischer esterification, amidation, and Grignard reactions
Molecular Mechanism
It is known that the compound reacts with benzene in the presence of triflic acid to form 1,1,4,4-dimethyl tetralin and symmetric tetramethyl octahydroanthracene . This and other similar reactions can be used for the selective preparation of derivatives of naphthalene, anthracene, and tetracene, and other fused-ring aromatic hydrocarbons .
Temporal Effects in Laboratory Settings
It is known that TMTHF undergoes photolysis by UV; in aqueous solution, the products are mainly methane, ethane, and 2-hydroxy-2,5,5-trimethyltetrahydrofuran
Dosage Effects in Animal Models
There is currently no available data on the effects of 2,2,5,5-Tetramethyltetrahydrofuran at different dosages in animal models .
Metabolic Pathways
It is known that the dehydration of TMTHF yields alkenes like 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene .
Preparation Methods
2,2,5,5-Tetramethyltetrahydrofuran can be synthesized through the ring closure of 2,5-dimethylhexane-2,5-diol using acid catalysts . Zeolites have been shown to be particularly high-yielding catalysts, but sulfuric acid can also be used . Another method involves the reaction of 2,5-dimethylhexane-2,5-diol with a solid catalyst such as beta zeolite . Industrial production methods typically focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
2,2,5,5-Tetramethyltetrahydrofuran undergoes various chemical reactions, including:
Substitution: Reaction with benzene in the presence of triflic acid forms 1,1,4,4-dimethyl tetralin and symmetric tetramethyl octahydroanthracene.
Dehydration: Dehydration yields alkenes such as 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene.
Fluorination: Reaction with fluorine substitutes all hydrogen atoms, yielding perfluoro-2,2,5,5-tetramethyltetrahydrofuran.
Scientific Research Applications
2,2,5,5-Tetramethyltetrahydrofuran has several applications in scientific research:
Comparison with Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran is unique due to its non-peroxide forming nature and lower basicity compared to traditional ethers . Similar compounds include:
2,5-Dimethylfuran: Another derivative of tetrahydrofuran with different substitution patterns.
3,3,4,4-Tetramethyltetrahydrofuran: A structural isomer with different methyl group placements.
These compounds share some properties but differ in their reactivity and applications, highlighting the unique advantages of this compound.
Properties
IUPAC Name |
2,2,5,5-tetramethyloxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-6-8(3,4)9-7/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLDTXFLAHKYFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022263 | |
Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19429 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
14.4 [mmHg] | |
Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19429 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15045-43-9 | |
Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15045-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015045439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,5,5-Tetramethyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2,2,5,5-tetramethylfuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.547 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,5,5-TETRAMETHYLTETRAHYDROFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83Z08D4U0T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of 2,2,5,5-Tetramethyltetrahydrofuran (2,2,5,5-tetramethyloxolane) that make it an attractive alternative to traditional solvents?
A1: this compound (TMTHF) is a non-polar ether with several advantageous properties: []
- Inherent non-peroxide formation: Unlike traditional ethers, TMTHF lacks protons at the alpha-position to the oxygen atom, preventing hazardous peroxide formation. []
- Low basicity: The bulky methyl groups surrounding the oxygen atom in TMTHF reduce its basicity compared to conventional ethers. []
- Similar solvation properties to hydrocarbons: TMTHF exhibits comparable solvent properties to hydrocarbon solvents, particularly toluene. []
- Potential for bio-based production: TMTHF can be synthesized from readily available, potentially renewable feedstocks. []
Q2: How does the structure of TMTHF influence its coordination behavior with alkali metal bis(trimethylsilyl)amides?
A2: TMTHF acts as a weakly coordinating ligand with alkali metal bis(trimethylsilyl)amides. The bulkiness of TMTHF leads to asymmetric coordination with heavier alkali metals (K, Rb, Cs), forming dinuclear complexes with strongly bent M-M-O moieties. In contrast, the sodium complex exhibits a clamped conformation with the ether ligand nestled between trimethylsilyl groups. [] These complexes tend to dissociate in hydrocarbon solvents, releasing free TMTHF. []
Q3: What insights have been gained from studying the photolysis of TMTHF?
A4: UV photolysis of TMTHF, both in liquid and high-pressure gas phases, yields primarily cyclopropanes, corresponding carbonyl compounds, olefinic alcohols, and isomeric carbonyl compounds. [] This suggests two major primary photolytic pathways: (1) ring contraction to cyclopropane and formaldehyde and (2) C-O bond cleavage leading to various intermediates that further rearrange into the observed products. []
Q4: Has TMTHF been investigated as a solvent in polymerization reactions?
A5: Yes, TMTHF has shown promising results as a greener alternative to toluene in polymerization reactions. It effectively facilitates radical-initiated polymerization of vinyl monomers, yielding high molecular weight polymers suitable for pressure-sensitive adhesives. [] This highlights TMTHF's potential to replace toluene in industrial-scale polymer synthesis.
Q5: What is the significance of the reaction between this compound-3,4-dione and selenium dioxide?
A6: The reaction between this compound-3,4-dione and selenium dioxide in ethanol produces a novel heterocyclic compound, 2′,2′,5,5,5′,5′,7,7-octamethyl-2′,5,5′,7-tetrahydrofuro[3,4-d]-1-oxa-3,4-disele-nin-2-spiro-3′-furan-4′(3′H)-one, alongside 2,2,5,5-tetramethyltetrahydro-3,4-furandione. [] This diselenide product represents a new six-membered heterocyclic ring system in chalcogen chemistry. []
Q6: How does TMTHF influence the kinetics of lithium hexamethyldisilazide (LiHMDS)-mediated enolization reactions?
A7: Rate studies using in situ IR spectroscopy reveal that TMTHF accelerates LiHMDS-mediated enolization of ketones. [] Acting as a bulky solvent, TMTHF destabilizes the dimeric LiHMDS reactant while stabilizing the dimer-based transition state involving the ketone. [] This effect is less pronounced with less sterically demanding ethers, highlighting the importance of steric factors in tuning LiHMDS reactivity.
Q7: Are there any studies investigating the environmental impact of TMTHF?
A8: While detailed ecotoxicological studies on TMTHF are limited, initial investigations suggest it is non-mutagenic based on the Ames test. [] Further research is crucial to fully assess its environmental fate, biodegradability, and potential long-term effects for responsible implementation as a solvent. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.